![molecular formula C18H18F2N2O5S B5370418 N-[2-(difluoromethoxy)phenyl]-4-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B5370418.png)

N-[2-(difluoromethoxy)phenyl]-4-(morpholin-4-ylsulfonyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

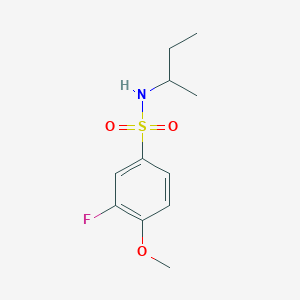

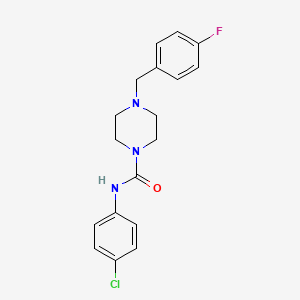

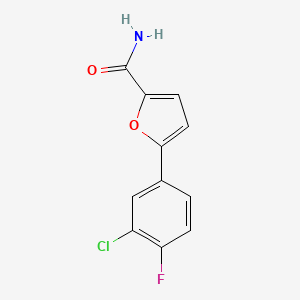

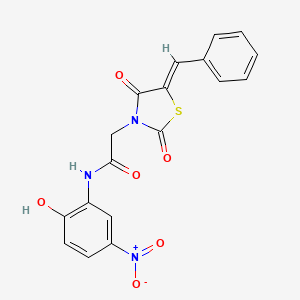

The synthesis of compounds related to N-[2-(difluoromethoxy)phenyl]-4-(morpholin-4-ylsulfonyl)benzamide often involves the condensation of halogenated benzene derivatives with morpholine or its derivatives, followed by cyclization reactions. For example, the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide was achieved by condensing 1-isocyanato-2-(trifluoromethoxy)benzene with 4-morpholino-1H-indazol-3-amine, prepared from 2,6-difluorobenzonitrile through amination with morpholine and cyclization with hydrazine hydrate (Jiu-Fu Lu et al., 2017).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by X-ray crystallography, which reveals the spatial arrangement of atoms and the geometry of the molecule. For instance, the crystal structure of a similar compound, 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, was determined to belong to the monoclinic system, providing insights into the molecular interactions and stability of the compound (Jiu-Fu Lu et al., 2017).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, such as condensation, cyclization, and amination, which are crucial for their synthesis. The reactivity can be attributed to the functional groups present in the molecule, such as the morpholino and sulfonyl groups, which offer sites for chemical transformations. The presence of these functional groups also imparts certain chemical properties to the compound, like solubility and stability.

Physical Properties Analysis

The physical properties of this compound derivatives, including melting points, solubility, and crystalline structure, are influenced by their molecular structure. For example, the crystallographic analysis can reveal the packing of molecules in the solid state, which affects the compound's melting point and solubility (Jiu-Fu Lu et al., 2017).

Mécanisme D'action

Target of Action

The primary target of N-[2-(difluoromethoxy)phenyl]-4-(morpholin-4-ylsulfonyl)benzamide is dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, which is crucial for DNA synthesis and cell growth. Inhibition of DHFR leads to a decrease in the production of tetrahydrofolate and subsequently disrupts DNA synthesis .

Mode of Action

This compound interacts with DHFR by binding to its active site, thereby inhibiting the enzyme’s activity . This interaction prevents the conversion of dihydrofolate to tetrahydrofolate, a critical step in the synthesis of nucleotides required for DNA replication .

Biochemical Pathways

The inhibition of DHFR disrupts the tetrahydrofolate synthesis pathway, leading to a decrease in the production of tetrahydrofolate . This disruption affects the synthesis of nucleotides, which are essential for DNA replication. As a result, cell growth and proliferation are hindered, particularly in rapidly dividing cells such as cancer cells .

Result of Action

The inhibition of DHFR by this compound leads to a decrease in tetrahydrofolate production, disrupting DNA synthesis . This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells . Therefore, this compound exhibits potential anticancer activity .

Propriétés

IUPAC Name |

N-[2-(difluoromethoxy)phenyl]-4-morpholin-4-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F2N2O5S/c19-18(20)27-16-4-2-1-3-15(16)21-17(23)13-5-7-14(8-6-13)28(24,25)22-9-11-26-12-10-22/h1-8,18H,9-12H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODVIQAMYOJFGSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F2N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-fluoro-4-methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B5370348.png)

![1-{4-[2-(2,7-diazaspiro[4.5]dec-7-yl)-2-oxoethyl]phenyl}imidazolidin-2-one](/img/structure/B5370356.png)

![3-{[allyl(methyl)amino]methyl}-3-hydroxy-1-(4-isopropylbenzyl)piperidin-2-one](/img/structure/B5370363.png)

![N-[2-(cyclopentylthio)ethyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5370371.png)

![3-hydroxy-1-(3-methoxypropyl)-5-(4-methylphenyl)-4-[4-(4-morpholinylsulfonyl)benzoyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5370372.png)

![3-{4-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B5370399.png)

![2-(1H-benzimidazol-2-yl)-3-[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]acrylonitrile](/img/structure/B5370400.png)

![2-phenyl-5-{[(5-propyl-1,3,4-oxadiazol-2-yl)thio]methyl}-1,3,4-oxadiazole](/img/structure/B5370414.png)

![N-(4-fluorobenzyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5370425.png)